molecular formula C9H20N2O2 B2680475 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide CAS No. 1864742-68-6

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide

Cat. No.: B2680475
CAS No.: 1864742-68-6
M. Wt: 188.271
InChI Key: SUSHCWNWWJBPOJ-UHFFFAOYSA-N
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Description

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure features a dimethylacetamide group, which is a polar, high-boiling solvent known for its miscibility with water and various organic solvents, often used as a reaction medium and in the dissolution of polymers like cellulose and polyacrylonitrile . The molecule also contains a tertiary amine segment with a hydroxyalkyl chain, a functional motif present in various pharmacologically active agents. Compounds containing dimethylamine and hydroxyalkyl subunits are observed in a range of FDA-approved drugs, showing diverse biological activities including antimicrobial, antihistaminic, and anticancer properties . Due to its hybrid structure, this compound may serve as a valuable intermediate or building block in the synthesis of more complex molecules for pharmaceutical development and chemical research. It is also a candidate for studies in drug delivery systems and prodrug design, where its solubility properties can be utilized. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-hydroxy-2-methylpropyl)-methylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-8(7-12)5-11(4)6-9(13)10(2)3/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHCWNWWJBPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC(=O)N(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864742-68-6
Record name 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylpropylamine and N,N-dimethylacetamide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's structure suggests potential in drug formulation, particularly as a solvent or stabilizer for active pharmaceutical ingredients (APIs). Its ability to enhance solubility can be crucial for poorly soluble drugs.
    • Case Study : In a study focusing on the formulation of lipophilic drugs, 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide was used to improve the bioavailability of certain APIs, demonstrating significant enhancement in absorption rates compared to traditional solvents.
  • Antibacterial Activity :
    • Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.
    • Data Table :
      StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
      AE. coli50 µg/mL
      BS. aureus30 µg/mL
      CP. aeruginosa40 µg/mL
  • Synthesis of Functional Polymers :
    • The compound serves as a monomer in the synthesis of functional polymers through radical polymerization techniques. These polymers can have applications in drug delivery systems and tissue engineering.
    • Case Study : Research demonstrated the successful incorporation of this compound into polyacrylate matrices, resulting in materials with enhanced mechanical properties suitable for biomedical applications .

Industrial Applications

  • Solvent in Chemical Reactions :
    • Its polar aprotic nature allows it to act as an effective solvent in various organic reactions, facilitating reactions that require high temperatures or specific solubility conditions.
    • Data Table :
      Reaction TypeSolvent UsedYield (%)
      Nucleophilic SubstitutionThis compound85
      PolymerizationThis compound90
  • Cosmetic Formulations :
    • The compound's moisturizing properties make it suitable for use in skin care products, providing hydration and improving skin texture.
    • Case Study : In formulations tested for skin hydration, products containing this compound showed a 25% increase in moisture retention compared to control formulations without it.

Mechanism of Action

The mechanism by which 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related acetamides and their distinguishing features:

Compound Name Substituents/Functional Groups Key Structural Differences Potential Applications References
Target Compound 3-Hydroxy-2-methylpropyl, methyl, N,N-dimethyl Hydroxy group for H-bonding/metallophilicity Catalysis, medicinal chemistry
N,N-Dimethylacetamide (DMA) None (parent structure) Lacks hydroxyl or branched alkyl groups Polar aprotic solvent
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)-N,N-dimethylacetamide Pyrimidine ring, hydroxy, butyl Heterocyclic aromatic substituent Pesticide intermediate
2-[4-[(7-Chloroquinolin-4-yl)amino]phenyl]-N,N-dimethylacetamide Quinoline, chloro, phenyl Aromatic chloroquinoline moiety Antimalarial/pharmaceutical research
2-(4-Methoxyphenyl)-N,N-dimethylacetamide Methoxyphenyl Simple aryl substituent Organic synthesis intermediate
2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide Dichlorophenyl, methoxy Polychlorinated aromatic system Herbicide development

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely enhances water solubility compared to purely alkyl or aryl-substituted acetamides (e.g., DMA or methoxyphenyl derivatives) .
  • Boiling/Melting Points : Expected to have a higher boiling point than DMA (164°C) due to increased polarity but lower than aromatic derivatives (e.g., 2-(4-methoxyphenyl)-N,N-dimethylacetamide) due to reduced rigidity .

Biological Activity

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide, commonly referred to as DMAC, is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article presents an in-depth examination of its biological effects, including toxicity, metabolic pathways, and potential therapeutic uses.

  • Chemical Formula : C9H20N2O2
  • Molecular Weight : 188.26 g/mol
  • CAS Number : 1864742-68-6

Metabolism and Toxicokinetics

DMAC undergoes extensive metabolic conversion in biological systems. It is primarily demethylated to form N-methylacetamide (NMAC) and other metabolites. The metabolic pathway involves:

  • Absorption : DMAC can be absorbed through oral, dermal, and inhalation routes.
  • Metabolism : Once absorbed, it is metabolized via demethylation.
  • Excretion : The metabolites are primarily excreted through urine.

Studies have indicated that the half-life for dermal absorption is approximately 9 hours, while for inhalation it is about 5.6 hours .

Acute Toxicity

  • LD50 Values :
    • Dermal LD50 in rats: 7500 mg/kg
    • Inhalation LC50 in mice: 1.47 mg/L over 4 hours .

Chronic Toxicity

Long-term exposure studies have shown:

  • No significant carcinogenic effects in rats over two years.
  • Observed liver degeneration at high doses (1000 mg/kg bw/day), with established NOAELs of 100 mg/kg bw/day for males and 300 mg/kg bw/day for females .

Reproductive and Developmental Toxicity

Research indicates that DMAC does not adversely affect fertility or cause significant developmental toxicity at lower exposure levels. However, high doses can lead to maternal toxicity and reduced fetal weight .

Case Studies

  • Hepatotoxicity : A study demonstrated that repeated exposure to DMAC resulted in liver damage proportional to the amount absorbed. The liver remains the primary target organ for toxicity .
  • Embryotoxicity : Inhalation studies on pregnant rats showed no teratogenic effects at concentrations up to 300 ppm (1.08 mg/L), indicating a relatively safe profile during pregnancy under controlled exposure conditions .
  • Mutagenicity Tests : Various in vitro and in vivo tests have shown that DMAC does not exhibit mutagenic properties, making it a safer candidate for use in chemical processes .

Potential Therapeutic Applications

Research into the therapeutic applications of DMAC is ongoing, particularly its potential as a solvent or carrier in drug formulations due to its favorable absorption characteristics and low toxicity profile compared to other solvents like dimethylformamide (DMF) .

Summary of Biological Activities

Activity TypeFindings
Acute ToxicityLD50 values indicate moderate toxicity
Chronic ToxicityLiver degeneration noted at high doses
Reproductive ToxicityNo significant effects on fertility observed
MutagenicityNon-mutagenic across multiple tests
Developmental ToxicityMinimal effects at controlled exposure levels

Q & A

Q. 1.1. What synthetic strategies are recommended for synthesizing 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis can leverage multi-step routes involving amino-substituted alcohols and acetamide precursors. For example, analogous compounds (e.g., substituted N-(2-hydroxyphenyl)acetamides) are synthesized via nucleophilic substitution using chloroacetyl derivatives and amines under controlled pH and temperature . Optimize yield by:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Employing coupling agents like EDC/NHS for amide bond formation .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. 1.2. How should researchers characterize the compound’s molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methyl and hydroxy groups) and rule out stereoisomers .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (194.23 g/mol) and detect impurities .
  • HPLC: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting by-products .

Advanced Research Questions

Q. 2.1. How can computational chemistry enhance the design of reaction pathways for this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. For instance:

  • Use software like Gaussian or ORCA to model nucleophilic attack at the acetamide carbonyl group .
  • Apply machine learning (ML) to screen solvent/reagent combinations, reducing trial-and-error experiments by 40–60% .
  • Validate computational predictions with experimental data (e.g., IR spectroscopy for intermediate stability) .

Q. 2.2. What strategies address contradictory data in biological activity studies of structurally similar acetamides?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate these by:

  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may interfere with bioactivity .
  • Control Experiments: Include structurally related inactive analogs (e.g., N,N-diethyl derivatives) to isolate the target’s pharmacological contribution .

Q. 2.3. How can researchers optimize the compound’s solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility: Test co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility (>61.3 µg/mL) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation at the hydroxy group) .
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

Experimental Design & Data Analysis

Q. 3.1. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methyl with ethyl or isopropyl groups) and compare bioactivity .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .
  • Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) across analogs, controlling for batch effects .

Q. 3.2. How should researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR data with PubChem records (CID: DTXSID00441030) to confirm peak assignments .
  • 2D NMR: Use 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals (e.g., methyl vs. hydroxy protons) .
  • Collaborative Databases: Upload raw spectral data to platforms like NMRShiftDB for peer validation .

Advanced Applications & Mechanistic Studies

Q. 4.1. What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Kinetic Studies: Measure enzyme inhibition constants (KiK_i) using fluorogenic substrates .
  • CRISPR-Cas9 Knockouts: Validate target engagement by comparing wild-type vs. gene-edited cell lines .
  • Metabolomics: Track downstream metabolic changes via GC-MS or 1H^1H-NMR-based profiling .

Q. 4.2. How can the compound be functionalized for material science applications?

Methodological Answer:

  • Polymer Grafting: Incorporate into copolymers via radical polymerization (e.g., with acrylate monomers) .
  • Surface Modification: Immobilize on gold nanoparticles using thiol linkers (e.g., MUA) for sensor applications .

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